4-[(3-Bromophenyl)methyl]morpholine hydrochloride
Description
4-[(3-Bromophenyl)methyl]morpholine hydrochloride is a morpholine derivative featuring a benzyl group substituted with a bromine atom at the meta position of the phenyl ring. The morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) is substituted at the nitrogen atom by the 3-bromobenzyl group, forming a hydrochloride salt. This compound is synthesized via alkylation reactions, as demonstrated in studies using reagents like 4-(2-chloroethyl)morpholine hydrochloride to introduce substituents onto heterocyclic scaffolds .
Properties
IUPAC Name |
4-[(3-bromophenyl)methyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13;/h1-3,8H,4-7,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOPOKJXJKNBLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Bromophenyl)methyl]morpholine hydrochloride typically involves the reaction of 3-bromobenzyl chloride with morpholine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-[(3-Bromophenyl)methyl]morpholine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-[(3-azidophenyl)methyl]morpholine .
Scientific Research Applications
4-[(3-Bromophenyl)methyl]morpholine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: It can be used in the development of new materials with specific properties.
Biological Research: The compound can be used to study the effects of morpholine derivatives on biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 4-[(3-Bromophenyl)methyl]morpholine hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromophenyl group can enhance binding affinity and specificity, while the morpholine ring can improve solubility and bioavailability .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and molecular differences between 4-[(3-Bromophenyl)methyl]morpholine hydrochloride and its analogs:
Pharmacological and Functional Insights
- Substituent Position : The meta-bromo substitution in 4-[(3-Bromophenyl)methyl]morpholine hydrochloride may confer distinct steric and electronic properties compared to para-substituted analogs (e.g., 4-[(4-Nitrophenyl)methyl]morpholine hydrochloride), influencing target binding .
- Morpholine Ring Modifications : Compounds with methyl groups on the morpholine ring (e.g., 4-Methyl-2-(3-methylphenyl)morpholine hydrochloride) exhibit increased hydrophobicity, which could alter solubility and pharmacokinetics .
Biological Activity
4-[(3-Bromophenyl)methyl]morpholine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in research.
Chemical Structure and Synthesis
The compound features a morpholine ring substituted with a bromophenyl group. The synthesis typically involves the reaction of morpholine derivatives with bromobenzyl compounds under specific conditions to yield the hydrochloride salt form, enhancing its solubility and stability for biological assays.
Biological Activity
Research has indicated that 4-[(3-Bromophenyl)methyl]morpholine hydrochloride exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses inhibitory effects against certain bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating moderate antibacterial properties.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation in vitro, particularly in lymphoblastic cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : There is emerging evidence that this morpholine derivative may have neuroprotective properties, potentially acting on pathways involved in neurodegenerative diseases.
The biological activity of 4-[(3-Bromophenyl)methyl]morpholine hydrochloride is attributed to its interaction with various molecular targets:
- Receptor Modulation : The compound may act as a ligand for specific receptors involved in cellular signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that play critical roles in metabolic pathways, contributing to its anticancer and antimicrobial activities.
Case Studies and Research Findings
Several studies have explored the biological effects of 4-[(3-Bromophenyl)methyl]morpholine hydrochloride:
- Antimicrobial Study :
- Cancer Cell Line Evaluation :
-
Neuroprotection Assessment :
- An experimental model of neurodegeneration showed that the compound could reduce oxidative stress markers and improve cell survival rates in neuronal cultures exposed to neurotoxic agents .
Comparative Analysis
To better understand the unique properties of 4-[(3-Bromophenyl)methyl]morpholine hydrochloride, it can be compared with similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| 4-[(3-Bromophenyl)methyl]morpholine | Moderate (MIC: 32 µg/mL) | IC50: 25 µM | Positive |
| Morpholine Derivative A | Low (MIC: >128 µg/mL) | IC50: 50 µM | Negative |
| Morpholine Derivative B | Moderate (MIC: 64 µg/mL) | IC50: 30 µM | Positive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
